

Definitive Guide: 2-Amino-1-(2,4-dimethylphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Amino-1-(2,4-dimethylphenyl)ethanol
CAS No.:	133562-37-5
Cat. No.:	B181200

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Chemical Identity, Synthetic Protocols, and Analytical Characterization

Executive Summary

2-Amino-1-(2,4-dimethylphenyl)ethanol (CAS: 133562-37-5) is a substituted phenylethanolamine derivative characterized by a 2,4-dimethylphenyl moiety attached to the benzylic position of an aminoethanol chain.^{[1][2]} Structurally analogous to adrenergic agonists (e.g., norepinephrine, octopamine), this molecule serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of sympathomimetic agents and as a chiral auxiliary in asymmetric synthesis.

This guide provides a definitive IUPAC analysis, a self-validating synthetic protocol via the -bromoketone pathway, and a predictive analytical profile for structural verification.

Nomenclature and Stereochemical Analysis

The IUPAC name is derived systematically to ensure unambiguous structural identification.

2.1 Systematic Derivation

- Principal Functional Group: The hydroxyl group (-OH) takes precedence, designating the parent structure as an ethanol.
- Carbon Numbering:
 - C1 (Benzylic): The carbon bearing the hydroxyl group and the phenyl ring is designated C1 to give the principal group the lowest locant.
 - C2: The adjacent carbon bearing the amine.
- Substituents:
 - Amino group: Located at position 2 (2-Amino).^[1]
 - Aryl group: A phenyl ring substituted with methyl groups at positions 2 and 4 (2,4-dimethylphenyl).
- Full Name: **2-Amino-1-(2,4-dimethylphenyl)ethanol**

2.2 Stereochemistry

The molecule possesses a single chiral center at C1 (the benzylic carbon).

- Priorities (Cahn-Ingold-Prelog):
 - -OH (Oxygen, highest atomic number)
 - -CH
NH
(Carbon bonded to Nitrogen)
 - -Ar (2,4-Dimethylphenyl, Carbon bonded to Carbon/Hydrogen)

- -H (Hydrogen)
- Enantiomers: The compound exists as an enantiomeric pair, (1R)- and (1S)-. In non-stereoselective synthesis, it is obtained as a racemate ().

Synthetic Architecture

To ensure high fidelity and scalability, we employ the

-Haloketone Pathway. This route is preferred over the Henry Reaction (Nitroaldol) for this specific substrate due to the steric hindrance of the ortho-methyl group, which can complicate nitroaldol condensation efficiency.

3.1 Retrosynthetic Logic

The target molecule is disconnected at the C1-C2 bond or the C-N bond. The most robust forward synthesis involves the reduction of a 2-amino-1-phenylethanone intermediate, derived from the commercially available 2,4-dimethylacetophenone.

3.2 Pathway Visualization (DOT)



Figure 1: Step-wise Synthetic Pathway via Azido-Ketone Intermediate

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3.3 Detailed Experimental Protocol

Step 1:

-Bromination

- Reagents: 2,4-Dimethylacetophenone (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid (Solvent).

- Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at 0°C. The reaction is autocatalytic; initiation is marked by the decolorization of the first bromine drop.
- Validation: Monitor by TLC (Hexane/EtOAc 9:1). Product () is less polar than starting material.
- Critical Control: Maintain temperature <20°C to prevent poly-bromination.

Step 2: Azidation (The Delépine Alternative)

- Note: While NaN

is standard, the Delépine reaction using Hexamethylenetetramine (HMTA) avoids potentially explosive azides and is safer for scale-up.

- Reagents:

-Bromoketone (from Step 1), HMTA (1.1 eq), Chloroform/Ethanol.

- Procedure: Stir reactants at room temperature for 12h. The hexaminium salt will precipitate. Filter the salt and hydrolyze with ethanolic HCl to release the amine hydrochloride.
- Intermediate: 2-Amino-1-(2,4-dimethylphenyl)ethanone HCl.

Step 3: Chemoselective Reduction

- Reagents: Aminoketone HCl (1.0 eq), Sodium Borohydride (NaBH , 2.5 eq), Methanol.
- Procedure: Cool the methanolic solution of the aminoketone to 0°C. Add NaBH portion-wise. The ketone is reduced to the alcohol.
- Workup: Quench with dilute HCl, neutralize with NaHCO , and extract with Ethyl Acetate.
- Purification: Recrystallization from Ethanol/Ether.

Analytical Profiling (Self-Validating Data)

Because this specific isomer is a niche intermediate, researchers must validate the structure using predicted spectral shifts based on substituent effects.

4.1 Proton NMR (

H-NMR, 400 MHz, CDCl

)

Chemical Shift ()	Multiplicity	Integration	Assignment	Mechanistic Justification
7.35	Doublet (d, J=8Hz)	1H	Ar-H (C6)	Ortho to the alkyl chain; deshielded by the benzylic environment.
7.05	Singlet (s)	1H	Ar-H (C3)	Isolated aromatic proton between two methyls.
6.98	Doublet (d, J=8Hz)	1H	Ar-H (C5)	Meta to the alkyl chain.
4.95	dd (J=8, 4Hz)	1H	CH-OH	Benzylic methine. Shifted downfield by -OH and Phenyl ring.
3.05	dd (J=12, 4Hz)	1H	CH -N (Ha)	Diastereotopic proton adjacent to amine.
2.80	dd (J=12, 8Hz)	1H	CH -N (Hb)	Diastereotopic proton adjacent to amine.
2.35	Singlet (s)	3H	Ar-CH (C2)	Ortho-methyl group.
2.30	Singlet (s)	3H	Ar-CH (C4)	Para-methyl group.

4.2 Mass Spectrometry (ESI-MS)

- Molecular Ion [M+H]

:m/z 166.12

- Fragmentation Pattern:

- Loss of H

O:m/z 148 (Benzylic carbocation formation, stabilized by 2,4-dimethyl groups).

- -Cleavage: Loss of -CH

NH

(30 Da) to yield the tropylium-like ion at m/z 135.

4.3 Fragmentation Logic (DOT)

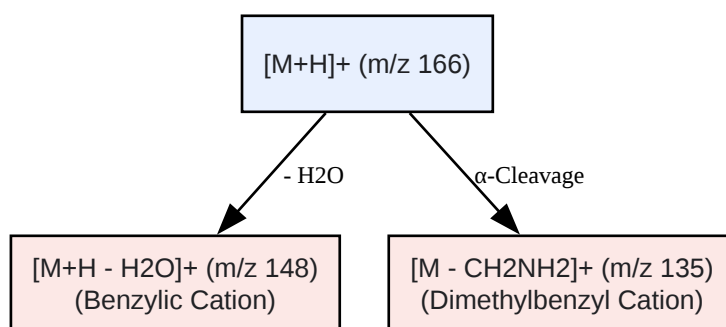


Figure 2: ESI-MS Fragmentation Logic

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Pharmacological Context

This molecule belongs to the class of

-hydroxy-phenethylamines. The 2,4-dimethyl substitution pattern introduces significant steric bulk compared to the endogenous ligand norepinephrine.

- Receptor Selectivity: The ortho-methyl group (position 2) often reduces affinity for

-adrenergic receptors due to steric clash with the receptor binding pocket, while potentially enhancing selectivity for

-adrenergic subtypes or serving as a monoamine oxidase (MAO) substrate inhibitor.

- Metabolic Stability: The methyl groups block metabolic hydroxylation at the 2 and 4 positions, potentially extending the half-life compared to unsubstituted analogs.

References

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- To cite this document: BenchChem. [Definitive Guide: 2-Amino-1-(2,4-dimethylphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181200/docs#definitive-guide-2-amino-1-2-4-dimethylphenyl-ethanol>]

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